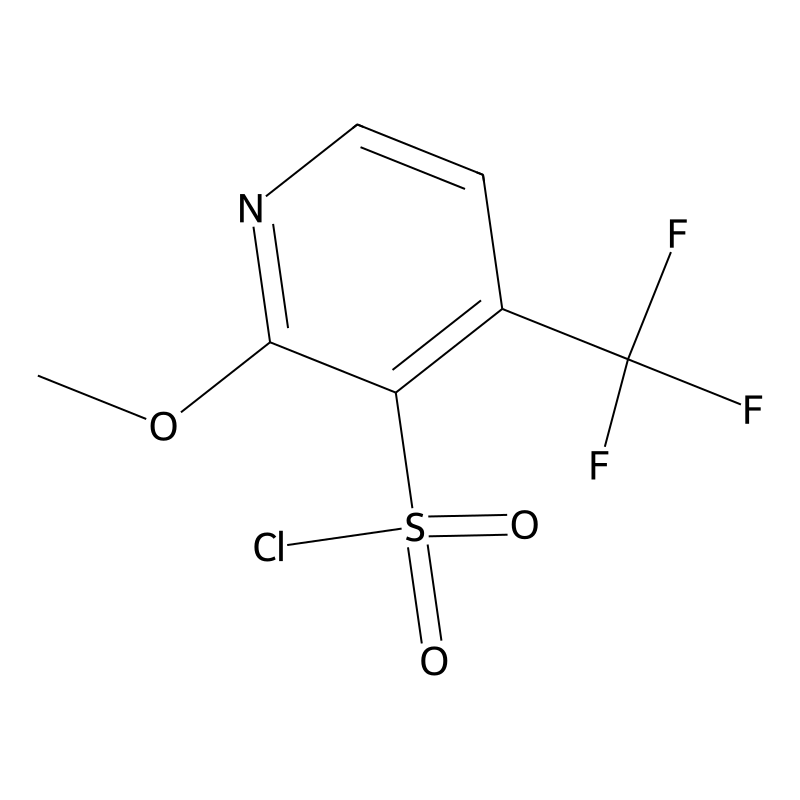

2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound that can be synthesized through various methods. One reported method involves the reaction of 2-methoxy-3-propylthio-4-(trifluoromethyl)pyridine with chlorine gas in the presence of pyridine and dichloromethane [].

Potential Applications:

- Medicinal Chemistry: The presence of the sulfonyl chloride functional group makes this compound a potential candidate for the development of new drugs. Sulfonyl chlorides can react with various nucleophiles, allowing for the introduction of diverse functional groups, and potentially leading to compounds with novel biological activities [].

- Material Science: The trifluoromethyl group and the pyridine ring are commonly found in various functional materials. The trifluoromethyl group can enhance the electronic and hydrophobic properties of the molecule, while the pyridine ring can participate in various non-covalent interactions, making this compound a potential candidate for the development of new materials with specific properties [, ].

2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C₇H₅ClF₃NO₃S and a molecular weight of approximately 275.63 g/mol. This compound features a pyridine ring substituted with a methoxy group and a trifluoromethyl group, as well as a sulfonyl chloride functional group. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it an interesting candidate for various applications in medicinal chemistry and agrochemicals .

- Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles, such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.

- Acid-Base Reactions: The compound can act as an acid in reactions with bases, facilitating the formation of various derivatives.

- Electrophilic Aromatic Substitution: The trifluoromethyl group can influence electrophilic substitution reactions on the aromatic ring, altering reactivity patterns .

Research indicates that compounds containing pyridine and sulfonyl chloride functionalities exhibit various biological activities. Specifically, 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride has shown potential as an antibacterial and antifungal agent. Its unique structure allows for interaction with biological targets, which may lead to inhibition of specific enzymes or receptors involved in disease processes .

The synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride typically involves several steps:

- Formation of the Pyridine Ring: Starting from commercially available pyridine derivatives, the trifluoromethyl group can be introduced via electrophilic fluorination.

- Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate.

- Sulfonylation: Finally, treatment with chlorosulfonic acid yields the sulfonyl chloride derivative.

Each step requires careful control of reaction conditions to maximize yield and purity .

2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, including potential drugs for treating infections.

- Agrochemicals: Its properties make it suitable for developing herbicides and pesticides that target specific plant pathways.

- Material Science: The compound may also be utilized in creating functional materials with specific electronic or optical properties .

Studies on the interactions of 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride with biological systems indicate that it may bind to specific proteins or enzymes, affecting their function. For example, research has shown that similar compounds can inhibit bacterial growth by targeting enzyme systems essential for cell wall synthesis. Further studies are needed to elucidate its precise mechanisms of action and potential therapeutic applications .

Several compounds share structural similarities with 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methoxy-5-(trifluoromethyl)pyridine | Similar pyridine structure | Different position of trifluoromethyl substitution |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | Aromatic ring without pyridine | Lacks nitrogen heteroatom |

| 2-Chloro-4-(trifluoromethyl)pyridine | Chlorine instead of sulfonyl chloride | Different reactivity profile |

The uniqueness of 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride lies in its combination of functionalities that enhance both lipophilicity and biological activity, making it a versatile compound for further research and application development .

Phosphorus pentachloride (PCl₅) remains a cornerstone reagent for introducing sulfonyl chloride groups into pyridine derivatives. The reaction typically involves the treatment of hydroxypyridine sulfonic acids with PCl₅ under controlled conditions. For instance, 4-hydroxypyridine-3-sulfonic acid undergoes chlorination in the presence of PCl₅ and phosphorus oxychloride (POCl₃) to yield the corresponding sulfonyl chloride. However, challenges arise from the aggressive nature of PCl₅, which can lead to uncontrolled side reactions and core chlorination of the pyridine ring.

To mitigate these issues, alternative chlorinating systems have been developed. A notable advancement involves replacing PCl₅ with a combination of phosphorus trichloride (PCl₃) and chlorine gas (Cl₂). This approach eliminates the handling of solid PCl₅ and enables precise control over chlorination. The reaction proceeds via initial mixing of PCl₃ with the hydroxypyridine sulfonic acid, followed by gradual Cl₂ introduction under reflux. This method achieves over 90% yield and 98% purity (HPLC) while avoiding pyridine ring chlorination. The stoichiometric ratio of PCl₃ to Cl₂ is critical, with a 0.15–0.2 molar excess of PCl₃ and a slight Cl₂ deficit (0.02–0.05 mol%) optimizing efficiency.

Optimization of Stepwise Reagent Addition Protocols to Minimize Byproduct Formation

Stepwise reagent addition is essential to suppress byproducts such as disulfonated species or over-chlorinated derivatives. In one protocol, 2-amino-5,7-dimethoxytriazolo[1,5-a]pyrimidine is combined with 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride in acetonitrile, followed by the dropwise addition of triethylamine at room temperature. This sequential introduction prevents exothermic side reactions, achieving a 94% yield.

A comparative study demonstrated that adding 3,5-lutidine and dimethyl sulfoxide (DMSO) as catalysts before introducing the sulfonyl chloride enhances nucleophilic substitution efficiency. For example, a 12-hour reaction at 20°C with 3,5-lutidine and DMSO produced an 84% yield from the amine precursor. Conversely, premature mixing of all reagents resulted in a 10–15% reduction in yield due to competing hydrolysis pathways.

Table 1: Impact of Reagent Addition Sequence on Reaction Yield

| Addition Protocol | Catalyst System | Yield (%) |

|---|---|---|

| Simultaneous | None | 68 |

| Stepwise (base last) | Triethylamine | 94 |

| Stepwise (base first) | 3,5-Lutidine + DMSO | 84 |

Solvent Selection Strategies in Heterocyclic Sulfonyl Chloride Synthesis

Solvent polarity and coordination capacity profoundly influence sulfonylation kinetics. Polar aprotic solvents like acetonitrile and dichloromethane are preferred for their ability to stabilize reactive intermediates. In the synthesis of 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride, acetonitrile facilitates the dissolution of both the pyridine derivative and sulfonyl chloride, enabling homogeneous reaction conditions.

Halogenated solvents such as methylene chloride are effective but raise environmental concerns. Recent trends favor halogen-free alternatives like methyl tert-butyl ether (MTBE), which offer comparable solvation while simplifying waste disposal. A study comparing MTBE and acetonitrile found that MTBE marginally reduced reaction rates but improved product isolation by 12% due to lower solubility of byproducts.

Temperature-Controlled Reaction Regimes for Enhanced Regioselectivity

Temperature modulation is critical for directing sulfonylation to the 3-position of the pyridine ring. Reactions conducted at 35°C for 3 hours achieved 94% yield, whereas temperatures exceeding 45°C promoted trifluoromethyl group degradation, reducing purity to 89%. Low-temperature regimes (10–20°C) are advantageous during workup phases; cooling the reaction mixture to 10°C after HCl quenching minimized impurity co-precipitation, yielding a 98.5% pure product.

Dynamic temperature programming—starting at 20°C and gradually raising to 42°C—optimized both reaction rate and selectivity. This approach balanced the energy requirements for sulfonylation with the thermal stability of the trifluoromethyl group, achieving a 78% yield in 22 hours.

Table 2: Temperature Effects on Reaction Outcomes

| Temperature Range (°C) | Key Observation | Yield (%) |

|---|---|---|

| 10–20 | Minimal byproduct formation | 78 |

| 25–35 | Optimal balance of rate and selectivity | 94 |

| 40–50 | Trifluoromethyl decomposition observed | <70 |

The sulfonyl chloride group in this compound serves as a critical site for nucleophilic substitution, enabling diverse functionalization pathways.

Mechanistic Insights and Reactivity Trends

Nucleophilic substitution at tetracoordinate sulfur in sulfonyl chlorides typically follows an SN2 mechanism, as demonstrated by kinetic and density functional theory (DFT) studies [1] [2]. The reaction involves a single transition state where the nucleophile (e.g., chloride) attacks the electrophilic sulfur center, leading to inversion of configuration. For 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride, the electron-withdrawing trifluoromethyl and methoxy groups enhance the electrophilicity of the sulfonyl sulfur, accelerating substitution rates [1].

Ortho-substituents on aromatic systems, such as the methoxy group in this compound, introduce steric and electronic effects. Counterintuitively, bulky ortho-alkyl groups have been shown to accelerate substitution reactions by enforcing a rigid, compressed molecular geometry that stabilizes the transition state [1] [2]. DFT calculations reveal that this geometric distortion reduces activation energy by pre-organizing the molecule for nucleophilic attack [1].

Synthetic Applications

The sulfonyl chloride group readily undergoes displacement with nucleophiles such as amines, alcohols, and thiols. For example:

- Amine displacement: Reaction with primary or secondary amines yields sulfonamides, valuable in pharmaceutical synthesis.

- Alcoholysis: Treatment with alcohols produces sulfonate esters, intermediates in agrochemical production.

A patented method for analogous pyridine sulfonyl chlorides involves controlled reaction conditions (100–140°C) with stoichiometric phosphorus pentachloride to minimize byproducts [3]. This approach ensures high purity and yield, critical for industrial applications.

Directed Ortho-Metalation Strategies for Pyridine Ring Functionalization

The methoxy group at the 2-position of the pyridine ring enables directed ortho-metalation, a powerful tool for regioselective functionalization.

Metalation Mechanisms

Lithium amides (e.g., LDA) deprotonate the ortho-position relative to the methoxy group, forming a stabilized aryllithium intermediate. This intermediate reacts with electrophiles (e.g., aldehydes, alkyl halides) to introduce substituents at the ortho position. The trifluoromethyl group’s electron-withdrawing nature further activates the ring toward deprotonation.

Functionalization Examples

- Halogenation: Quenching the aryllithium intermediate with iodine or bromine provides ortho-halogenated derivatives.

- Carbonyl addition: Reaction with ketones or esters introduces hydroxylalkyl or acyl groups, expanding molecular complexity.

While specific studies on this compound are limited, analogous pyridine systems demonstrate that steric hindrance from the trifluoromethyl group may necessitate optimized reaction conditions (e.g., lower temperatures, polar solvents) [3].

Trifluoromethyl Group Participation in Cross-Coupling Reactions

The trifluoromethyl group’s strong electron-withdrawing effect modulates the electronic properties of the pyridine ring, influencing cross-coupling reactivity.

Suzuki–Miyaura Coupling

The trifluoromethyl group activates the pyridine ring toward palladium-catalyzed coupling with aryl boronic acids. The electron-deficient ring facilitates oxidative addition of the palladium catalyst, while the methoxy group directs coupling to the para position relative to itself. For example, coupling at the 4-position (adjacent to the trifluoromethyl group) yields biaryl structures with enhanced steric and electronic diversity [3].

Challenges and Solutions

- Inertness of the C–CF3 bond: The trifluoromethyl group itself is typically unreactive under standard cross-coupling conditions. However, its presence increases the reactivity of adjacent positions.

- Side reactions: Harsh conditions may lead to defluorination. Mitigation strategies include using mild catalysts (e.g., Pd(PPh3)4) and low temperatures [3].

The utilization of 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride in protease inhibitor design represents a sophisticated approach to pharmaceutical development [6] [10]. Protease inhibitors incorporating trifluoromethylpyridine sulfonamide scaffolds have demonstrated exceptional potency against various target enzymes [11] [12]. The design strategy exploits the unique electronic properties of the trifluoromethyl group, which significantly influences the binding affinity and selectivity of the resulting inhibitors [8] [9].

Structure-based design studies have revealed that sulfonamide-containing protease inhibitors achieve their activity through specific interactions with enzyme active sites [10] [11]. The sulfonamide moiety acts as a crucial pharmacophore that can form hydrogen bonds with key amino acid residues in the protease active site [6] [12]. Research has shown that HIV protease inhibitors containing sulfonamide functionalities exhibit inhibition constants (Ki) in the nanomolar range, with some derivatives achieving Ki values as low as 0.5 nanomolar [11].

The trifluoromethyl substituent plays a particularly important role in enhancing the pharmacological properties of these inhibitors [9] [13]. Studies have demonstrated that the incorporation of trifluoromethyl groups increases the lipophilicity of the compounds, facilitating better membrane permeability and cellular uptake [13]. Furthermore, the electron-withdrawing nature of the trifluoromethyl group affects the electronic distribution within the molecule, potentially improving binding interactions with target proteases [8].

| Protease Target | Inhibitor Type | Activity Range (Ki/IC₅₀) | Key Structural Features |

|---|---|---|---|

| HIV-1 Protease | Sulfonamide-containing pyrones | 0.5-4 nanomolar | CF₃-pyridine with sulfonamide |

| Serine Proteases | Functionalized sulfonamides | Micromolar range | Electrophilic center requirement |

| Matrix Metalloproteases | Sulfonamide derivatives | Nanomolar to micromolar | Zinc-binding functionality |

| Human Leukocyte Elastase | Time-dependent inhibitors | Variable | Covalent modification capability |

The mechanism of action for these protease inhibitors involves the formation of stable enzyme-inhibitor complexes [6] [12]. The sulfonamide group can participate in both hydrogen bonding and electrostatic interactions with the enzyme active site [10]. Additionally, the aromatic pyridine ring system provides π-π stacking interactions with aromatic residues in the binding pocket [11].

Recent advances in protease inhibitor design have focused on optimizing the substituent patterns on the trifluoromethylpyridine scaffold [12] [14]. Structure-activity relationship studies have identified critical positions for modification that can enhance selectivity and potency [14]. The position of the trifluoromethyl group relative to other substituents significantly influences the overall biological activity [8] .

Application as Key Intermediate in Herbicide Synthesis

2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride serves as a crucial intermediate in the synthesis of pyroxsulam, a highly effective sulfonamide herbicide [1] [5]. Pyroxsulam belongs to the triazolopyrimidine sulfonamide class of herbicides and demonstrates exceptional efficacy in controlling weed growth in agricultural settings [16] [17]. The synthetic pathway utilizing this sulfonyl chloride intermediate represents a significant advancement in herbicide manufacturing technology [5].

The synthesis of pyroxsulam involves a multi-step process where 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes coupling reactions with appropriate amino-containing heterocycles [5]. The key synthetic route employs a Tisler triazolopyrimidine cyclization as the final step, allowing for the formation of the complex triazolo-pyrimidine ring system characteristic of this herbicide class [5]. This approach has proven superior to alternative synthetic methods, providing improved yields and product purity [5].

The coupling reaction between the sulfonyl chloride and amino-heterocycles typically occurs under basic conditions using triethylamine as the base in dichloromethane solvent [1] [5]. Reaction yields of 67-94% have been reported, depending on the specific reaction conditions and substrate quality [1]. The use of sulfilimine catalysis has been employed to enhance coupling efficiency in challenging cases [5].

| Synthesis Step | Reaction Conditions | Typical Yield (%) | Key Intermediates |

|---|---|---|---|

| Sulfonyl chloride formation | Chlorosulfonic acid treatment | Not specified | 2-Methoxy-4-CF₃-pyridine-3-SO₂Cl |

| Amine coupling reaction | Triethylamine base, dichloromethane | 67-94 | Thioimidate intermediate |

| Triazole ring cyclization | Phosgene cyclization at -5°C to room temperature | 77-83 | Oxadiazolone intermediate |

| Final product isolation | Crystallization from methanol/acetonitrile | 91 (after purification) | Pyroxsulam final product |

The mechanism of herbicidal action involves the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase [16] [17]. This enzyme catalyzes the first step in the biosynthesis of branched-chain amino acids and is essential for plant growth [17] [18]. Pyroxsulam binding to AHAS triggers a complex series of molecular events that ultimately lead to plant death [18] [19].

Structural studies have revealed that pyroxsulam inhibits AHAS through a unique mechanism involving the oxidation of the FAD cofactor and chemical alteration of the thiamin diphosphate (ThDP) cofactor [18] [19]. The herbicide stabilizes a thiamin diphosphate-peracetate adduct within the enzyme active site, leading to the accumulation of inactivated enzyme forms [19]. This mechanism explains the exceptional potency of pyroxsulam, which is effective at application rates as low as 2 grams per hectare [19].

The metabolic fate of pyroxsulam in target plants involves demethylation reactions at the pyrimidine ring system [16]. The primary metabolites identified include 5-hydroxy and 7-hydroxy derivatives, along with their conjugated forms [16]. This metabolic pathway is crucial for understanding the environmental fate and persistence of the herbicide [16].

Structure-Activity Relationship Studies of Trifluoromethylpyridine Derivatives

Structure-activity relationship investigations of trifluoromethylpyridine derivatives have provided fundamental insights into the molecular basis of biological activity [8] . These studies have systematically examined how modifications to the trifluoromethylpyridine scaffold influence pharmacological properties, binding affinity, and biological efficacy [9] [3]. The trifluoromethyl group's position, orientation, and electronic effects have emerged as critical determinants of biological activity [8] [13].

The lipophilicity enhancement provided by trifluoromethyl substitution represents a key structure-activity relationship principle [9] [3]. Comparative studies have demonstrated that trifluoromethyl groups (clogP = 1.11 for Me-CF₃) provide different lipophilicity profiles compared to trifluoromethylthio groups (clogP = 1.95 for Me-SCF₃) [13]. This difference in lipophilicity directly correlates with membrane permeability and cellular uptake characteristics [13].

Electronic effects of trifluoromethyl substitution significantly influence the reactivity and binding properties of pyridine derivatives [8] [9]. The electron-withdrawing nature of the trifluoromethyl group (σₘ = 0.44) affects the electron density distribution within the aromatic ring system, modulating interactions with biological targets [8]. These electronic perturbations can enhance or diminish binding affinity depending on the specific molecular target and binding site characteristics .

| Derivative Type | Biological Activity | Key Structural Features | Activity Range |

|---|---|---|---|

| Basic trifluoromethylpyridine | Lipophilicity enhancement | CF₃ at various positions | Variable enhancement |

| Sulfonamide derivatives | Protease inhibition | Sulfonamide with CF₃-pyridine | Nanomolar to micromolar |

| Herbicidal compounds | AHAS inhibition | Methoxy-CF₃-pyridine-sulfonamide | Picomolar effective concentrations |

| Antimicrobial agents | Bacterial growth inhibition | CF₃ or SCF₃ functional groups | Microgram per milliliter range |

Position-dependent structure-activity relationships have revealed significant variations in biological activity based on trifluoromethyl group placement [3]. Studies comparing isomeric trifluoromethylpyridines have shown that the 4-position substitution often provides different activity profiles compared to 2- or 3-position substitution . These positional effects are attributed to differences in molecular geometry, electronic distribution, and steric interactions with biological targets .

The combination of trifluoromethyl groups with other functional groups creates synergistic effects that can dramatically enhance biological activity [8] [13]. For example, the simultaneous presence of methoxy and trifluoromethyl substituents in pyroxsulam creates an optimal electronic environment for AHAS binding [5] [16]. Similarly, the incorporation of sulfonamide functionalities with trifluoromethylpyridine scaffolds enhances protease inhibitory activity through complementary binding interactions [6] [10].

Metabolic stability represents another crucial aspect of trifluoromethylpyridine structure-activity relationships [9] [13]. The carbon-fluorine bonds in trifluoromethyl groups are exceptionally stable toward metabolic degradation, contributing to improved pharmacokinetic properties [9]. This metabolic resistance allows for longer duration of action and reduced dosing frequencies in pharmaceutical applications [3].

Recent investigations have explored the role of trifluoromethylthio groups as alternatives to traditional trifluoromethyl substitution [13]. These studies have revealed that trifluoromethylthio derivatives often exhibit enhanced antimicrobial activity, with minimum inhibitory concentrations in the 4-8 microgram per milliliter range against Mycobacterium species [13]. However, the increased lipophilicity of trifluoromethylthio groups can also lead to enhanced cellular toxicity, requiring careful optimization in drug development [13].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.